molecular formula C9H16O B14655830 2,6-Dimethylhepta-2,5-dien-1-ol CAS No. 43160-59-4

2,6-Dimethylhepta-2,5-dien-1-ol

Cat. No.: B14655830
CAS No.: 43160-59-4
M. Wt: 140.22 g/mol
InChI Key: RTAAHZJTBDXDOL-UHFFFAOYSA-N
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Description

2,6-Dimethylhepta-2,5-dien-1-ol, also known as phorone, is an organic compound with the molecular formula C9H14O. It is a dialkenyl ketone that features two double bonds and a hydroxyl group. This compound is known for its versatility in organic synthesis and its applications in various fields such as chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2,6-Dimethylhepta-2,5-dien-1-ol involves the reaction of isobutene with carbon tetrachloride in the presence of ferric chloride, benzoin, and diethylamine hydrochloride. This reaction yields 3-methyl-1,1,1,3-tetrachlorobutane, which is then further reacted with isobutene to produce 2,6-dimethyl-2,4,4,6-tetrachloroheptane. The final step involves treating this intermediate with ethanolic potassium hydroxide to obtain this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques such as crystallization from ethanol are common practices .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylhepta-2,5-dien-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various ketones, aldehydes, saturated alcohols, and substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,6-Dimethylhepta-2,5-dien-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-Dimethylhepta-2,5-dien-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s double bonds and hydroxyl group allow it to participate in various biochemical pathways, influencing cellular processes and metabolic activities .

Comparison with Similar Compounds

Properties

CAS No.

43160-59-4

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2,6-dimethylhepta-2,5-dien-1-ol

InChI

InChI=1S/C9H16O/c1-8(2)5-4-6-9(3)7-10/h5-6,10H,4,7H2,1-3H3

InChI Key

RTAAHZJTBDXDOL-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC=C(C)CO)C

Origin of Product

United States

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